delta6,7-Baccatin III delta6,7-Baccatin III
Brand Name: Vulcanchem
CAS No.: 158830-50-3
VCID: VC20800359
InChI: InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
SMILES: CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Molecular Formula: C31H36O10
Molecular Weight: 568.6 g/mol

delta6,7-Baccatin III

CAS No.: 158830-50-3

Cat. No.: VC20800359

Molecular Formula: C31H36O10

Molecular Weight: 568.6 g/mol

* For research use only. Not for human or veterinary use.

delta6,7-Baccatin III - 158830-50-3

Specification

CAS No. 158830-50-3
Molecular Formula C31H36O10
Molecular Weight 568.6 g/mol
IUPAC Name [(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate
Standard InChI InChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Standard InChI Key GKORGTAVTDVIOM-KSGSGGQMSA-N
Isomeric SMILES CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
SMILES CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
Canonical SMILES CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C

Introduction

Chemical Structure and Properties

Structural Characteristics

Delta6,7-Baccatin III is characterized by its unique structure, which includes a distinctive double bond between the sixth and seventh carbon atoms in the taxane ring system. This modification distinguishes it from other taxanes and contributes significantly to its biological properties. The compound is derived from baccatin III, a crucial intermediate in the paclitaxel biosynthetic pathway, but features this specific structural modification that alters its biological activity profile.

The full chemical name of Delta6,7-Baccatin III is (2aR,4aR,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,4a,6,9,10,11,12,12a,12b-decahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca benz[1,2-b]oxet-5-one . This complex nomenclature reflects the intricate stereochemistry and functional group arrangement that is critical to the compound's biological function.

Physicochemical Properties

Delta6,7-Baccatin III possesses distinct physicochemical properties that influence its behavior in biological systems and its potential pharmaceutical applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Delta6,7-Baccatin III

PropertyValue
Molecular FormulaC₃₁H₃₆O₁₀
Molecular Weight568.61200
Exact Mass568.23100
Partition Coefficient (LogP)2.45780
Polar Surface Area (PSA)145.66000
CAS Number158830-50-3

The moderate LogP value of 2.45780 suggests that Delta6,7-Baccatin III possesses a balanced lipophilic/hydrophilic character, which may contribute to its ability to cross biological membranes while maintaining adequate water solubility . The relatively large polar surface area (145.66000) indicates significant potential for hydrogen bonding, which may influence the compound's interaction with biological targets.

Biological Activities

Mechanism of Action

Research on baccatin III, a closely related compound, has revealed additional potential mechanisms that may be relevant to Delta6,7-Baccatin III. Baccatin III has been shown to decrease the accumulation of Myeloid-derived suppressor cells (MDSCs) in the spleens of tumor-bearing mice . MDSCs isolated from baccatin III-treated mice demonstrated a significantly reduced suppressive effect on T cells and produced reduced amounts of reactive oxygen species and nitric oxide . This suggests a potential immunomodulatory component to the anticancer effects of taxane derivatives like Delta6,7-Baccatin III.

Relationship to Baccatin III and Paclitaxel

Position in the Taxane Biosynthetic Pathway

Recent research has made significant progress in identifying the genes involved in the paclitaxel biosynthetic pathway. The structure of baccatin III suggests that its synthesis requires nine oxidations on the taxane skeleton, highlighting the complexity of this biosynthetic process . Scientists have identified specific enzymes involved in this pathway, including taxane 1β-hydroxylase (T1βH), taxane 9α-hydroxylase (T9αH), taxane 7β-O-acyltransferase (T7AT), and several deacetylases and oxidases .

Enzymatic Transformations

The conversion of 10-deacetylbaccatin III to baccatin III is catalyzed by 10beta-acetyltransferase, which facilitates the regiospecific transfer of the acetyl group from acetyl-coenzyme A (CoA) to 10-deacetylbaccatin III . This enzymatic process has been extensively studied, revealing that the enzyme can also catalyze the exchange of propionyl and n-butyryl groups from corresponding CoA thioesters to the hydroxyl group at C10 of the cosubstrate .

Interestingly, research has demonstrated that engineered Escherichia coli bacteria, producing endogenous acetyl-CoA and overexpressing the recombinant acetyltransferase, can convert exogenously supplied 10-deacetylbaccatin III to baccatin III . This finding has significant implications for the development of biotechnological approaches to produce taxane derivatives, potentially including Delta6,7-Baccatin III.

Production Methods and Optimization

Biotransformation Approaches

Recent research has focused on developing efficient biotransformation methods for the production of baccatin III, which could potentially be adapted for Delta6,7-Baccatin III production. Studies have identified optimal conditions for the conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III using whole-cell biotransformation approaches .

Table 2: Optimal Conditions for Baccatin III Production via Biotransformation

ParameterOptimal ConditionEffect on Yield
pH6.5Maximum conversion of 10-DAB (45.28%) and highest yield of baccatin III (66.40 mg/L)
Temperature16°CEnhanced stability of enzymes and increased product accumulation
MediumLB + 10 g/L glycerolImproved cell growth and enzyme expression
Reaction Time48 hoursPeak bacterial growth and maximum product accumulation

The biotransformation process has been found to occur most efficiently under slightly acidic conditions (pH 6.5), with both overly acidic and overly basic conditions being unfavorable for baccatin III production . A low initial pH may inhibit the growth of the engineered strain, leading to decreased total enzyme activity and reduced baccatin III accumulation. Conversely, higher pH conditions may promote the reversible reaction converting baccatin III back to 10-DAB .

Chemical Modification Strategies

Delta6,7-Baccatin III can participate in reactions involving functional group modifications such as sulfonation or esterification, which may enhance its biological properties or facilitate its transformation into other valuable compounds. These chemical modification strategies represent an important approach for developing derivatives with improved pharmacological profiles.

Research on baccatin III has shown that it can be used as a starting material for the semi-synthesis of paclitaxel and related compounds . Similar approaches could potentially be applied to Delta6,7-Baccatin III, leveraging its unique structural features to develop novel therapeutic agents.

Factors Influencing Taxane Production

Elicitation and Plant Signaling

Research has identified several factors that influence the production of taxanes in plant cell cultures, which may be relevant to the production of Delta6,7-Baccatin III. One significant factor is the use of elicitors, such as methyl jasmonate (MJA), which can stimulate taxane biosynthesis.

Studies have investigated the effects of different stereoisomers of methyl jasmonate on paclitaxel and baccatin III production in Taxus media cell suspension cultures. The configuration of MJA significantly affects its activity, with (3R,7R)-MJA showing the highest promotion of paclitaxel and baccatin III production . Interestingly, while (3R,7R)-MJA had reduced activity at higher concentrations due to strong inhibition of cell growth, (3S,7R)-MJA increased paclitaxel and baccatin III contents even at high concentrations .

These findings suggest that the optimum configuration for promoting taxane production is (3R,7R), with the (7R)-configuration being particularly suitable for enhancing paclitaxel and baccatin III production . This knowledge could potentially be applied to optimize the production of Delta6,7-Baccatin III in cell culture systems.

Genetic Engineering Approaches

Recent advances in understanding the paclitaxel biosynthetic pathway have enabled the development of genetic engineering approaches to enhance taxane production. Researchers have identified transcriptional modules associated with different stages of the pathway, which could be targeted to increase the production of specific intermediates .

Research Applications and Future Directions

Pharmaceutical Development

The structural similarity between Delta6,7-Baccatin III and paclitaxel suggests potential applications in pharmaceutical development. The compound could serve as a starting material for the semi-synthesis of novel taxane derivatives with improved pharmacological properties, such as enhanced potency, reduced toxicity, or improved pharmacokinetics.

Additionally, the unique biological activities of Delta6,7-Baccatin III itself warrant further investigation. Its potential anticancer properties, possibly mediated through both direct cytotoxic effects and immunomodulatory mechanisms, represent a promising area for future research.

Biotechnological Production

The development of efficient biotechnological approaches for the production of Delta6,7-Baccatin III represents an important research direction. Current methods for producing taxanes often rely on extraction from yew species, which is limited by the slow growth of these trees and the low abundance of the desired compounds.

Engineered microbial systems, such as the E. coli system developed for baccatin III production, offer a potential solution to these limitations . By identifying and optimizing the enzymes involved in the biosynthesis and modification of taxanes, researchers may develop efficient platforms for the sustainable production of Delta6,7-Baccatin III and related compounds.

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